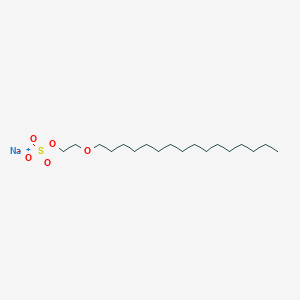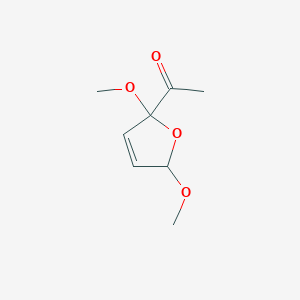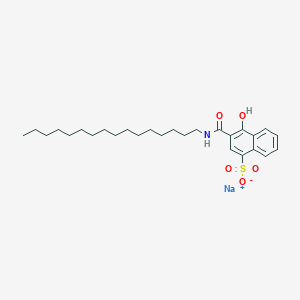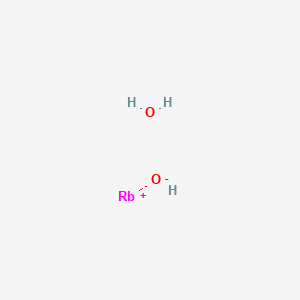
Rubidiumhydroxidhydrat
Übersicht
Beschreibung
Rubidium hydroxide hydrate is a chemical compound that belongs to the class of strong alkali hydroxides. It is a lesser-known member of the alkali metal hydroxides group, characterized by its powerful basicity, solubility in water, and deliquescent nature. The compound typically appears as a white solid under standard conditions and is highly deliquescent, meaning it absorbs moisture from the atmosphere and eventually dissolves in the absorbed water .
Wissenschaftliche Forschungsanwendungen
Rubidium hydroxide hydrate has several scientific research applications, including:
Chemistry: It is used as a strong base in organic synthesis and in the preparation of other rubidium compounds.
Biology: Research into its effects on biological systems is ongoing, particularly its potential use in biochemical assays.
Medicine: While not widely used in medicine, its properties are being explored for potential therapeutic applications.
Vorbereitungsmethoden
Rubidium hydroxide hydrate is usually produced in a laboratory setting by the reaction of rubidium metal with water. The balanced equation for this reaction is: [ \text{Rb} + \text{H}_2\text{O} \rightarrow \text{RbOH} + \text{H}_2 ] This reaction signifies the creation of rubidium hydroxide and hydrogen gas as products . Industrial production methods are similar, involving the controlled reaction of rubidium metal with water under specific conditions to ensure safety and efficiency.
Analyse Chemischer Reaktionen
Rubidium hydroxide hydrate undergoes several types of chemical reactions, including:
Oxidation-Reduction Reactions: Rubidium hydroxide can participate in redox reactions where it acts as a reducing agent.
Substitution Reactions: It can undergo substitution reactions with various organic and inorganic compounds.
Neutralization Reactions: As a strong base, rubidium hydroxide reacts with acids to form rubidium salts and water.
Common reagents and conditions used in these reactions include acids (for neutralization), oxidizing agents (for redox reactions), and various organic compounds (for substitution reactions). Major products formed from these reactions include rubidium salts, water, and other organic or inorganic compounds .
Wirkmechanismus
The mechanism of action of rubidium hydroxide hydrate involves its strong basicity. It dissociates in water to form rubidium cations and hydroxide anions, which can then participate in various chemical reactions. The hydroxide ions can deprotonate acids, while the rubidium ions can interact with other anions to form salts. These interactions are crucial in its role as a catalyst and in various synthetic processes .
Vergleich Mit ähnlichen Verbindungen
Rubidium hydroxide hydrate can be compared with other alkali metal hydroxides such as:
- Lithium hydroxide
- Sodium hydroxide
- Potassium hydroxide
- Cesium hydroxide
While all these compounds share similar basic properties, rubidium hydroxide hydrate is unique due to its higher atomic mass and specific reactivity. It is less commonly used than sodium hydroxide and potassium hydroxide, which can perform nearly all the same functions. rubidium hydroxide hydrate is sometimes preferred in specialized applications where its specific properties offer advantages .
Eigenschaften
IUPAC Name |
rubidium(1+);hydroxide;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2H2O.Rb/h2*1H2;/q;;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHAWVFWLJTUJNI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[OH-].[Rb+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H3O2Rb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583659 | |
| Record name | Rubidium hydroxide--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.491 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12026-05-0 | |
| Record name | Rubidium hydroxide--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Rubidium hydroxide (Rb(OH)), hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying the hydrogen bonding in rubidium hydroxide hydrate?
A1: Understanding hydrogen bonding in compounds like rubidium hydroxide hydrate is crucial because it significantly influences their physical properties, such as solubility, boiling point, and melting point [, ]. This knowledge is essential for various applications, including material science and potentially in developing new technologies.
Q2: What spectroscopic techniques were used to study rubidium hydroxide hydrate in the provided research?
A2: The researchers utilized infrared spectroscopy to analyze the structure of rubidium hydroxide hydrate [, ]. By studying the characteristic vibrations of bonds within the molecule, particularly those related to the O-H group, they could gain insights into the nature and strength of hydrogen bonding within the compound.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








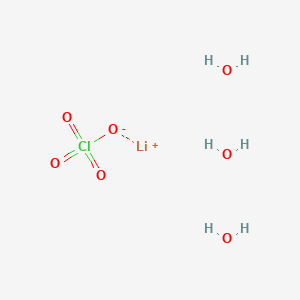
![Propanenitrile, 3-[[2-(benzoyloxy)ethyl][4-[(2-chloro-4-nitrophenyl)azo]phenyl]amino]-](/img/structure/B78363.png)


